molecular formula C15H17F2N3O2S2 B2721615 2,6-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide CAS No. 1706082-79-2

2,6-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Cat. No. B2721615
CAS RN: 1706082-79-2
M. Wt: 373.44
InChI Key: MGGFQRCCMYLPSE-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in medicine and biology.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

The research on derivatives of benzenesulfonamide, which share a structural relationship with 2,6-difluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, highlights its potential applications in chemical synthesis and medicinal chemistry. For instance, Crich and Smith (2001) discussed the use of 1-benzenesulfinyl piperidine in conjunction with trifluoromethanesulfonic anhydride for the conversion of thioglycosides to glycosyl triflates, underscoring the utility of sulfonamide derivatives in complex organic transformations (Crich & Smith, 2001). Similarly, the study by Alafeefy et al. (2015) on sulfonamides as inhibitors of human carbonic anhydrase isozymes illustrates the importance of sulfonamide derivatives in the development of new therapeutic agents (Alafeefy et al., 2015).

Photodynamic Therapy and Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Agents

Research by Abbas et al. (2017) explored the synthesis of new benzenesulfonamide derivatives with antimicrobial properties, indicating the potential of such compounds in addressing bacterial and fungal infections (Abbas et al., 2017). Additionally, Küçükgüzel et al. (2013) synthesized celecoxib derivatives incorporating a sulfonamide moiety, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, which underscores the versatility of sulfonamide derivatives in drug discovery (Küçükgüzel et al., 2013).

properties

IUPAC Name

2,6-difluoro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S2/c16-12-4-1-5-13(17)14(12)24(21,22)19-9-11-3-2-7-20(10-11)15-18-6-8-23-15/h1,4-6,8,11,19H,2-3,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGFQRCCMYLPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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